[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid
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Overview
Description
The compound [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid
is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
Pyrazole derivatives can be synthesized through various methods. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the one-step nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques such as IR and NMR spectroscopy, as well as elemental analysis .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a novel oxygen-rich energetic compound, 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, was obtained by one-step nitration of 2-(3-amino-1H-pyrazol-5-yl)acetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary. For example, a compound similar to the one , 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole, has a high density (1.90 g cm −3), positive heat of formation (0.99 kJ g −1), and positive oxygen balance (24.8%) .Scientific Research Applications
Organic Corrosion Inhibitors
[(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid, due to the presence of heteroatoms such as O, S, and N, and π-electrons, might have applications similar to other organic inhibitors used in acidic media. These inhibitors are crucial in industrial cleaning processes of metals, offering protection against metallic dissolution. The heteroatoms in these molecules engage in adsorption processes, making them effective in aggressive acidic solutions (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
Synthesis and Structural Studies
The compound might share properties with disulfonyl carbon acids, known to be relatively strong acids pivotal in organic chemistry. Structural and reactivity studies of these acids reveal insights into their proton donor properties, providing valuable knowledge for chemical synthesis and industrial applications. Charge distribution studies and empirical evaluation further elucidate their characteristics (Binkowska, 2015).
Pyrazole Derivatives Synthesis
This compound belongs to the class of pyrazole derivatives, which hold significant importance due to their diverse physical and chemical properties. Such compounds exhibit various biological activities, including antimicrobial, antifungal, antiviral, and herbicidal properties. Synthesis under specific conditions and subsequent characterization reveal the potential applications of these derivatives in different sectors (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Future Directions
The future directions for research on [(3-methyl-4-nitro-1H-pyrazol-5-yl)sulfonyl]acetic acid
and similar compounds could include further exploration of their pharmacological effects, optimization of their synthesis methods, and investigation of their potential applications in various fields. For instance, some pyrazole derivatives have shown potential as antileishmanial and antimalarial agents , suggesting possible directions for future research.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole nucleus have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Properties
IUPAC Name |
2-[(5-methyl-4-nitro-1H-pyrazol-3-yl)sulfonyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O6S/c1-3-5(9(12)13)6(8-7-3)16(14,15)2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHDTRAOLODSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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